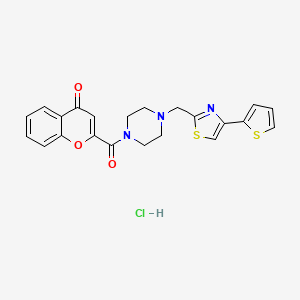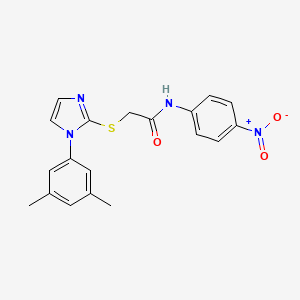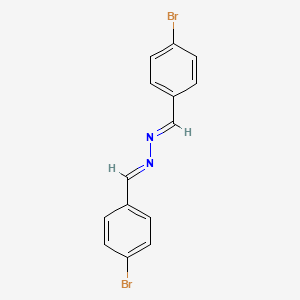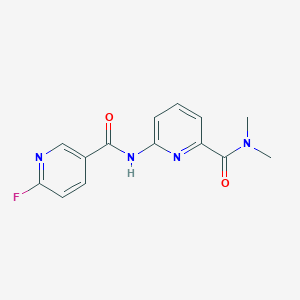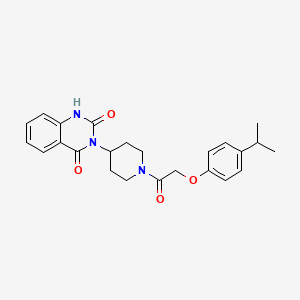
3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-(4-isopropylphenoxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-based compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure that makes it an ideal candidate for various research applications.
Aplicaciones Científicas De Investigación
Herbicidal Applications
A significant application of quinazoline-2,4-dione derivatives is in the field of herbicides. Wang et al. (2014) explored novel 4-hydroxyphenylpyruvate dioxygenase inhibitors, synthesizing a series of triketone-containing quinazoline-2,4-dione derivatives. These compounds displayed better or excellent herbicidal activity against various weeds, indicating their potential in weed control with notable crop selectivity (Wang et al., 2014). Similarly, He et al. (2020) designed novel pyrazole-quinazoline-2,4-dione hybrids as potent 4-hydroxyphenylpyruvate dioxygenase inhibitors, showing promising herbicidal activity and crop safety (He et al., 2020).
Antimicrobial Applications
Quinazoline-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, Vidule (2011) synthesized a series of compounds with promising antibacterial and antifungal activities. This indicates the potential use of quinazoline-2,4-dione derivatives in addressing various microbial infections (Vidule, 2011).
Antihypertensive Agents
Quinazoline-2,4-dione derivatives have also been studied for their potential as antihypertensive agents. Takai et al. (1986) prepared a series of piperidine derivatives with a quinazoline ring system, some of which showed strong hypotension effects in a hypertensive rat model, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Antioxidant Properties
Quinazoline-2,4-dione derivatives have been explored for their antioxidant properties. Gouda (2012) synthesized pyrazolopyridine derivatives from 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, some of which exhibited promising antioxidant activities. This suggests a potential role in preventing oxidative stress-related diseases (Gouda, 2012).
Propiedades
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-16(2)17-7-9-19(10-8-17)31-15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSYWJCKJGBFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)

![5-[(4-Ethenylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2868693.png)
![4-(4-ethoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2868694.png)
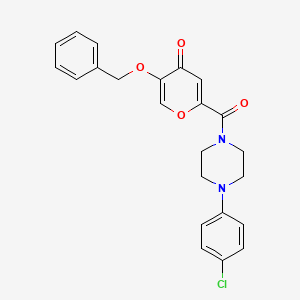

![1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2868701.png)
![4-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2868702.png)
